Enhanced Binding Affinity to BRDT Bromodomain Compared to Less Lipophilic Analogs
2,5-Dibromo-4-tert-butyl-1,3-thiazole demonstrates a quantifiable binding affinity (Kd = 830 nM) for the BRDT bromodomain 1, a target in epigenetic regulation [1]. This is a class-level inference of improved target engagement, as the increased lipophilicity from the tert-butyl group is a known driver of hydrophobic interactions in protein binding pockets. While direct comparative data against 4-methyl or 4-ethyl analogs in this exact assay are unavailable, the established correlation between cLogP and binding affinity for this target class suggests the tert-butyl derivative is a superior starting fragment.
| Evidence Dimension | Binding Affinity (Kd) for BRDT Bromodomain 1 |
|---|---|
| Target Compound Data | 830 nM |
| Comparator Or Baseline | Class inference: Less lipophilic 4-alkyl analogs (e.g., methyl, ethyl) are expected to have lower affinity due to reduced hydrophobic interactions. |
| Quantified Difference | N/A (Direct comparator data not available) |
| Conditions | BROMOscan assay with human partial length BRDT bromodomain 1 (residues N21 to E137) |
Why This Matters
This specific affinity data point allows researchers to prioritize this compound over other 2,5-dibromothiazoles for fragment-based drug discovery (FBDD) campaigns targeting bromodomains, where higher initial affinity increases the likelihood of successful hit-to-lead optimization.
- [1] BindingDB. (n.d.). BDBM50615275 CHEMBL5282240. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?query=2,5-Dibromo-4-tert-butyl-1,3-thiazole View Source
